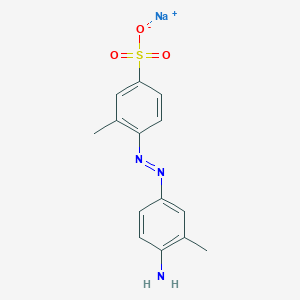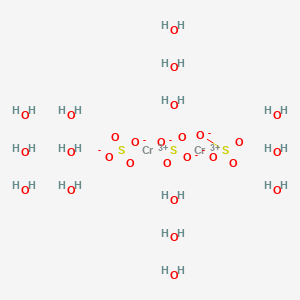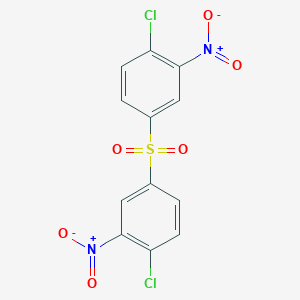
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride: is a bicyclic anhydride compound with a unique structure that includes an allyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by allylation. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group allows for various substitution reactions, such as nucleophilic substitution with thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, often under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of allyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is used as a building block for the synthesis of new materials, such as polymers and dendrimers. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: Its reactivity allows for the creation of complex molecular structures that can be used in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for various applications, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride involves the formation of covalent bonds with target molecules. It reacts with nucleophiles, such as thiols and amines, which may be responsible for its biological activity. The compound’s reactivity is attributed to the strained bicyclic structure and the presence of the allyl group, which makes it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
- cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
- exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
- Methyl-5-norbornene-2,3-dicarboxylic anhydride
Comparison: 7-Allylbicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride is unique due to the presence of the allyl group, which enhances its reactivity compared to other similar compounds. The allyl group allows for additional substitution reactions, making it a more versatile intermediate in organic synthesis. Additionally, the compound’s strained bicyclic structure contributes to its high reactivity, distinguishing it from other anhydrides with less strained ring systems .
Propiedades
Número CAS |
10193-26-7 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
10-prop-2-enyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H12O3/c1-2-3-6-7-4-5-8(6)10-9(7)11(13)15-12(10)14/h2,4-10H,1,3H2 |
Clave InChI |
UAOSUOQUDOREIP-UHFFFAOYSA-N |
SMILES |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
SMILES canónico |
C=CCC1C2C=CC1C3C2C(=O)OC3=O |
| 10193-26-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



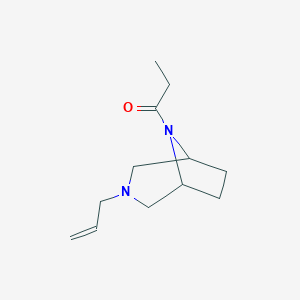


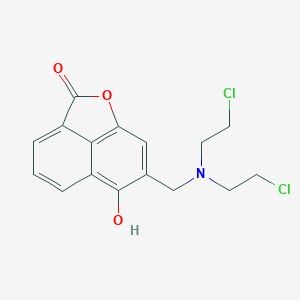
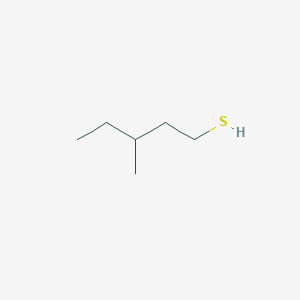


![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

